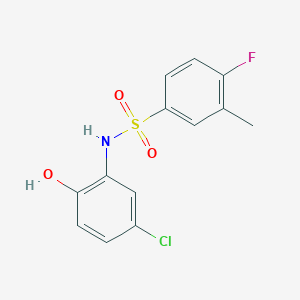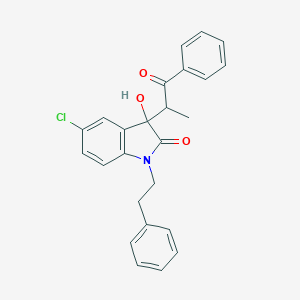
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR inhibitor-172 has been extensively studied in the context of cystic fibrosis research, and its synthesis, mechanism of action, and potential applications have been the focus of numerous scientific investigations.
作用机制
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This site is responsible for controlling the opening and closing of the ion channel that allows chloride ions to pass through the cell membrane. By binding to this site, the inhibitor prevents the normal function of this compound, leading to a decrease in chloride ion transport and other downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor-172 depend on the specific experimental conditions and cell types being studied. In general, the inhibitor has been shown to reduce the activity of this compound and alter the balance of ion transport in epithelial cells. This can lead to changes in mucus production, inflammation, and other cellular processes that are relevant to cystic fibrosis and other diseases.
实验室实验的优点和局限性
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 has several advantages for use in laboratory experiments, including its specificity for this compound and its ability to block the protein's activity in a reversible manner. However, the inhibitor also has some limitations, such as its potential toxicity at high concentrations and the need for careful control of experimental conditions to ensure reproducibility of results.
未来方向
There are several potential future directions for research related to N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 and its applications in the study of cystic fibrosis and other diseases. These include:
1. Further investigation of the mechanism of action of the inhibitor, including its interactions with other proteins and cellular pathways.
2. Development of new and improved inhibitors that are more effective or have fewer side effects than this compound inhibitor-172.
3. Exploration of the potential therapeutic applications of this compound inhibitor-172 and related compounds in the treatment of cystic fibrosis and other diseases.
4. Investigation of the role of this compound and ion transport in other cellular processes, such as inflammation and immune function.
5. Development of new experimental models and techniques for studying this compound and its inhibitors in vitro and in vivo.
In conclusion, this compound inhibitor-172 is a small molecule inhibitor that targets the this compound protein and has been extensively studied in the context of cystic fibrosis research. Its synthesis, mechanism of action, and potential applications have been the focus of numerous scientific investigations, and there are several potential future directions for research in this area.
合成方法
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 can be synthesized using a variety of methods, including the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of the inhibitor that can be used in laboratory experiments.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 has been used extensively in scientific research related to cystic fibrosis and other diseases that involve dysfunction of the this compound protein. In particular, the inhibitor has been used to study the role of this compound in epithelial cells, which line the airways and other organs in the body. By blocking the activity of this compound, researchers can investigate the downstream effects on ion transport, mucus production, and other cellular processes.
属性
分子式 |
C13H11ClFNO3S |
|---|---|
分子量 |
315.75 g/mol |
IUPAC 名称 |
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO3S/c1-8-6-10(3-4-11(8)15)20(18,19)16-12-7-9(14)2-5-13(12)17/h2-7,16-17H,1H3 |
InChI 键 |
IZUZDVOOIARAKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)F |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![5-chloro-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272132.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272136.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272140.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272143.png)